4-chloro-N-isobutylphthalimide
Description
4-Chloro-N-isobutylphthalimide is a substituted phthalimide derivative characterized by a phthalimide core (a bicyclic structure comprising two fused benzene rings and an imide group) with a chlorine atom at position 4 and an isobutyl group attached to the nitrogen atom. The chlorine substituent at position 4 likely enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bulky isobutyl group may influence solubility and steric interactions in synthetic pathways.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
SPDSKRJCSQODNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
- 3-Chloro-N-phenylphthalimide (): Substituents: Chlorine at position 3, phenyl group on nitrogen. Reactivity: The chlorine at position 3 directs electrophilic substitution reactions to the para position. The phenyl group provides aromatic stability but reduces solubility in polar solvents. Applications: Used in synthesizing polyimide monomers requiring high purity .
- 4-Amino-N-methylphthalimide (): Substituents: Amino group at position 4, methyl group on nitrogen. Reactivity: The electron-donating amino group increases ring electron density, favoring electrophilic aromatic substitution. The methyl group offers minimal steric hindrance. Applications: Potential use in photoluminescent materials or bioactive molecules due to the amino group’s versatility .
4-Chloro-N-isobutylphthalimide (Target Compound):
- Expected Reactivity : The chlorine at position 4 may enhance electrophilicity compared to position 3 analogs. The isobutyl group’s steric bulk could slow reaction kinetics but improve lipid solubility.
Physical Properties
*Estimated based on molecular formula.
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